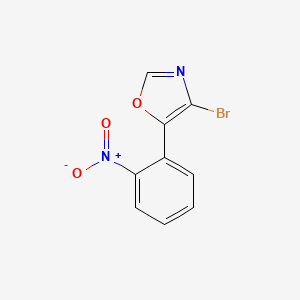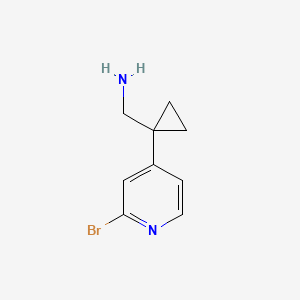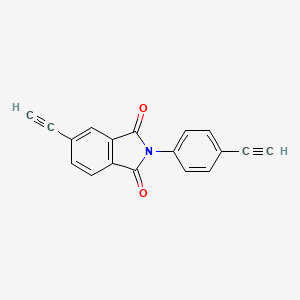
5-Ethynyl-2-(4-ethynylphenyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethynyl-2-(4-ethynylphenyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features an isoindole core with ethynyl groups attached to both the 2 and 4 positions of the phenyl ring, making it a subject of interest for chemists and researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2-(4-ethynylphenyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method is the Sonogashira coupling reaction, which involves the coupling of vinyl or aryl halides with terminal acetylenes catalyzed by transition metals such as palladium and copper . This reaction is crucial for forming the sp²-sp carbon-carbon bonds necessary for the compound’s structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethynyl-2-(4-ethynylphenyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alkenes or alkanes.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
5-Ethynyl-2-(4-ethynylphenyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mecanismo De Acción
The mechanism of action of 5-Ethynyl-2-(4-ethynylphenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, its ethynyl groups can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is valuable in bioconjugation and drug development .
Comparación Con Compuestos Similares
Similar Compounds
5-Ethynyl-2-methoxypyridine: Another ethynyl-substituted compound with applications in organic synthesis.
4′-Ethynyl-2′-deoxycytidine: A nucleoside analog with significant anticancer properties.
Uniqueness
5-Ethynyl-2-(4-ethynylphenyl)-1H-isoindole-1,3(2H)-dione stands out due to its isoindole core and dual ethynyl substitutions, which confer unique reactivity and potential for diverse applications in research and industry.
Propiedades
Número CAS |
917511-33-2 |
|---|---|
Fórmula molecular |
C18H9NO2 |
Peso molecular |
271.3 g/mol |
Nombre IUPAC |
5-ethynyl-2-(4-ethynylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H9NO2/c1-3-12-5-8-14(9-6-12)19-17(20)15-10-7-13(4-2)11-16(15)18(19)21/h1-2,5-11H |
Clave InChI |
AGKBVOMBNWNONU-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2S)-1-(cyclopentylamino)-3-methyl-1-oxopentan-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12622163.png)

![methyl 4-chloro-2-({[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12622166.png)
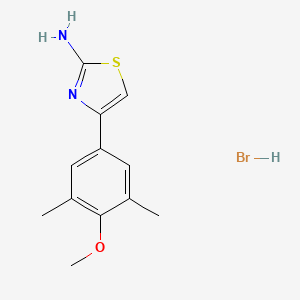
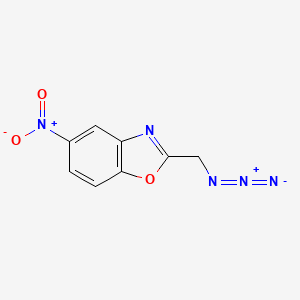
![2,3-Dihydro-8-methyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12622196.png)
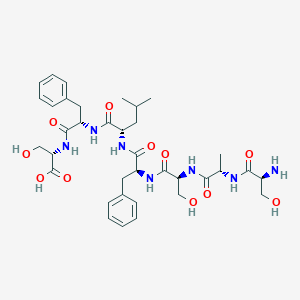
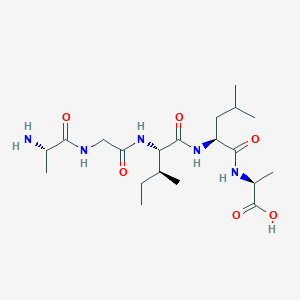
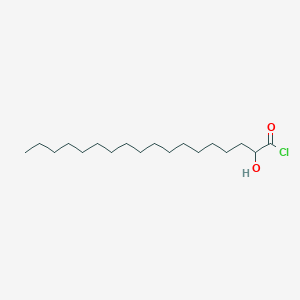
![{3,5-Dibromo-4-[(2,4-dimethylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12622229.png)
